
Phenol,4-(2-morpholinyl)-,HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(2-morpholinyl)-, hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68. It is a derivative of phenol, where the phenol group is substituted with a morpholine ring at the 4-position, and it is present as a hydrochloride salt .
Métodos De Preparación
The synthesis of Phenol, 4-(2-morpholinyl)-, hydrochloride typically involves the reaction of 4-chlorophenol with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Phenol, 4-(2-morpholinyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenol, 4-(2-morpholinyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(2-morpholinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the morpholine ring can enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Phenol, 4-(2-morpholinyl)-, hydrochloride can be compared with other similar compounds, such as:
Phenol, 4-(2-piperidinyl)-, hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
Phenol, 4-(2-pyrrolidinyl)-, hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Phenol, 4-(2-piperazinyl)-, hydrochloride: Similar structure but with a piperazine ring instead of a morpholine ring.
The uniqueness of Phenol, 4-(2-morpholinyl)-, hydrochloride lies in the presence of the morpholine ring, which imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
4-morpholin-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-3-1-8(2-4-9)10-7-11-5-6-13-10;/h1-4,10-12H,5-7H2;1H |
Clave InChI |
HVZPXSUOCOCEOQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=CC=C(C=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)

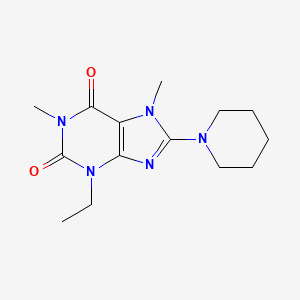
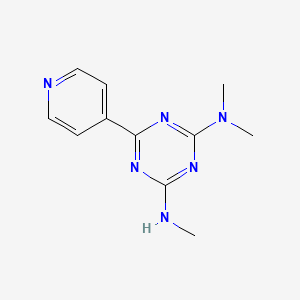

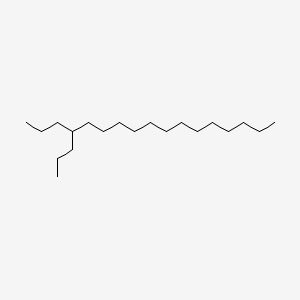
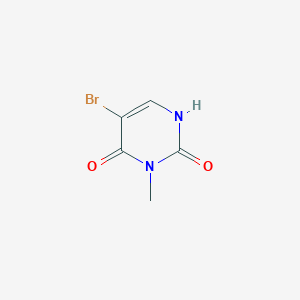
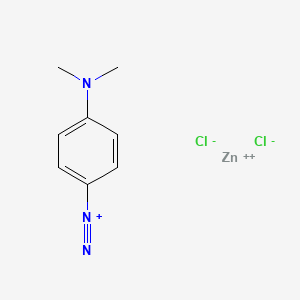

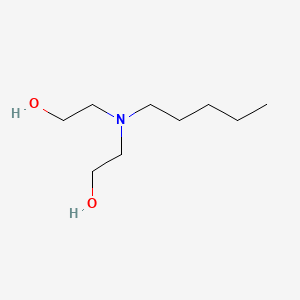
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)


![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
